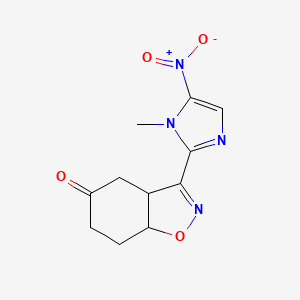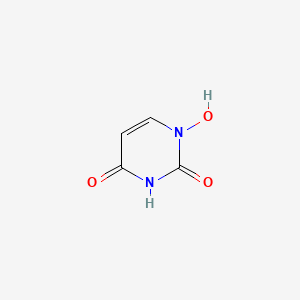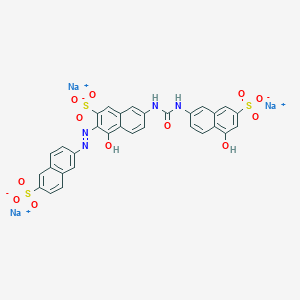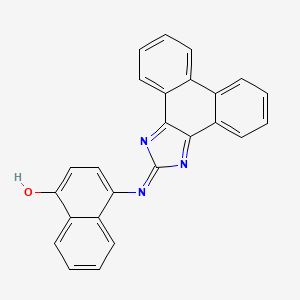
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a phenanthroimidazole moiety fused with a naphthalenone core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone typically involves multi-step organic reactions. One common method involves the condensation of 1H-phenanthro[9,10-d]imidazole-2-carbaldehyde with 1-naphthylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Studied for its potential antitumor activity and ability to bind to DNA and serum albumin.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone involves its interaction with various molecular targets. In medicinal applications, the compound binds to DNA and serum albumin, potentially interfering with cellular processes and exhibiting antitumor activity. The phenanthroimidazole moiety is believed to play a crucial role in these interactions, facilitating binding through π-π stacking and hydrogen bonding .
相似化合物的比较
Similar Compounds
- 4-(1H-Phenanthro[9,10-d]imidazol-2-yl)benzaldehyde
- 4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol
Uniqueness
Compared to similar compounds, 4-(1H-Phenanthro(9,10-d)imidazol-2-ylimino)-1(4H)-naphthalenone exhibits unique properties due to the presence of the naphthalenone core. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
71064-67-0 |
|---|---|
分子式 |
C25H15N3O |
分子量 |
373.4 g/mol |
IUPAC 名称 |
4-(phenanthro[9,10-d]imidazol-2-ylideneamino)naphthalen-1-ol |
InChI |
InChI=1S/C25H15N3O/c29-22-14-13-21(17-9-3-4-10-18(17)22)26-25-27-23-19-11-5-1-7-15(19)16-8-2-6-12-20(16)24(23)28-25/h1-14,29H |
InChI 键 |
HECKITLSTNKNJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=NC5=CC=C(C6=CC=CC=C65)O)N=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)

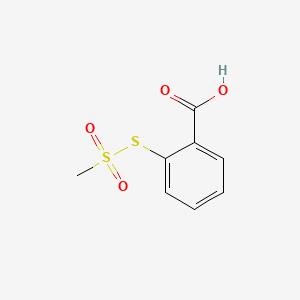

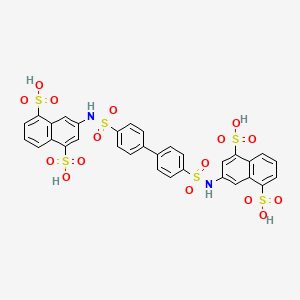
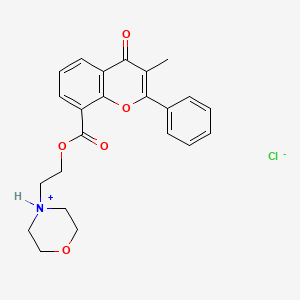
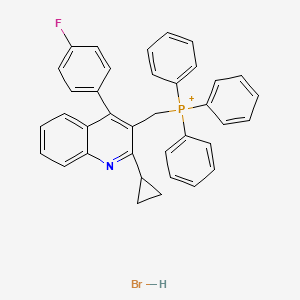
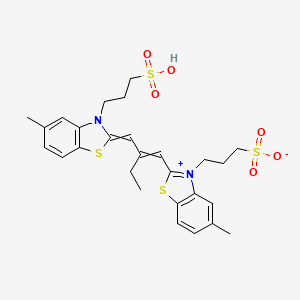
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)


